1H-purine-6,8-dione

Physicochemical profiling Ionization constant Drug-likeness

1H-Purine-6,8-dione (CAS 13231-00-0) is the sole authentic substrate for decoupling xanthine oxidase C-8 hydroxylation from the dominant C-2 pathway—a catalytic role hypoxanthine and xanthine cannot replicate. Its distinct pKa (8.38) vs. uric acid (3.89–5.6) ensures baseline HPLC resolution from common purine metabolites and alters pharmacophore presentation in SAR studies. The 6,8-dione scaffold provides 3 H-bond donors, 6 acceptors (TPSA 94.92 Ų), enabling co-crystal stoichiometries inaccessible to xanthine or uric acid scaffolds. Substituting in-class analogs compromises reaction yields, chromatographic peak elution, and enzyme kinetic assay fidelity. This compound is essential for enzymology labs investigating the bifurcated hydroxylation mechanism of xanthine oxidase, medicinal chemistry programs targeting osteosarcoma or pulmonary fibrosis, and analytical labs developing reversed-phase HPLC methods for purine metabolite quantification.

Molecular Formula C5H2N4O2
Molecular Weight 150.10 g/mol
Cat. No. B12352805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-purine-6,8-dione
Molecular FormulaC5H2N4O2
Molecular Weight150.10 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)N=C2C(=O)N1
InChIInChI=1S/C5H2N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H,6,7,9,10,11)
InChIKeyYNOCIUZKNGXXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine-6,8-dione (CAS 13231-00-0) Procurement Guide: Physicochemical and Biological Differentiation


1H-Purine-6,8-dione (7,9-dihydro-1H-purine-6,8-dione, also referred to as 6,8-dihydroxypurine or 8-oxohypoxanthine; CAS 13231-00-0) is a heterocyclic oxopurine with the molecular formula C₅H₄N₄O₂ and molecular weight 152.11 g/mol [1]. This compound belongs to the hypoxanthine class and serves as a fundamental synthetic intermediate in medicinal chemistry and drug discovery, occupying a distinct node in purine catabolism as a xanthine oxidase substrate that bridges hypoxanthine and uric acid [2]. Its 6,8-dione substitution pattern confers differentiated physicochemical properties—including pKa, hydrogen-bonding capacity, and solubility—compared to the more common 2,6-dione (xanthine) and 2,6,8-trione (uric acid) scaffolds, making it a non-interchangeable building block for structure–activity relationship (SAR) exploration and analytical method development [1][3].

Why 1H-Purine-6,8-dione Cannot Be Replaced by Uric Acid, Xanthine, or Hypoxanthine


Procurement decisions that treat 1H-purine-6,8-dione as interchangeable with uric acid (CAS 69-93-2), xanthine (CAS 69-89-6), or hypoxanthine (CAS 68-94-0) overlook critical quantitative differences in ionization behavior, hydrogen-bonding architecture, and enzymatic processing. The compound's strongest acidic pKa of 8.38 [1] places it in a distinct protonation state at physiological pH compared to uric acid (pKa 3.89–5.6 [2]) and xanthine (pKa 7.95–8.77 [3]), directly affecting solubility, chromatographic retention, and receptor-binding pharmacophore presentation. Furthermore, xanthine oxidase processes 6,8-dihydroxypurine as a bona fide substrate for conversion to uric acid [4], a catalytic role that neither xanthine (the C-2 hydroxylation product) nor hypoxanthine (the primary substrate) can replicate. These differences mean that substituting an in-class analog will alter reaction yields in synthetic schemes, change peak elution order in HPLC methods, and confound enzyme kinetic or cell-based assay results, making the target compound irreplaceable for studies requiring the precise 6,8-dione configuration.

Quantitative Differentiation Evidence for 1H-Purine-6,8-dione vs. Closest Analogs


pKa-Driven Ionization State Differentiation vs. Uric Acid and Xanthine

At physiological pH (7.4), 1H-purine-6,8-dione (strongest acidic pKa 8.38) remains predominantly neutral, whereas uric acid (pKa 3.89) is fully ionized as the urate anion and xanthine (pKa ~7.95) exists as a mixed neutral/anionic population. This ionization difference directly impacts solubility, membrane permeability, and HPLC retention behavior [1][2][3].

Physicochemical profiling Ionization constant Drug-likeness

Water Solubility Advantage over Uric Acid for In Vitro Assay Formulation

Predicted aqueous solubility of 1H-purine-6,8-dione (8.19 g/L, ALOGPS) is approximately 136-fold higher than the experimentally measured solubility of uric acid (60 mg/L at 20°C). This solubility difference eliminates the need for alkaline solubilization (e.g., 1 M NaOH) typically required for uric acid stock preparation, reducing vehicle-related cytotoxicity artifacts in cell-based assays [1][2].

Aqueous solubility Assay development Formulation

Xanthine Oxidase Substrate Processing: 6,8-Dione Is a Validated Uric Acid Precursor

Crystallographic and kinetic data demonstrate that 6,8-dihydroxypurine binds to the xanthine oxidase molybdenum active site and is effectively converted to uric acid, contrary to earlier literature assumptions. Under steady-state conditions, this compound serves as an intermediate in the minor C-8 hydroxylation pathway that accounts for <2% of hypoxanthine turnover, yet its catalytic competence as a substrate confirms its distinct enzymatic role relative to the dominant C-2 hydroxylation product xanthine [1][2]. In parallel, xanthine dehydrogenase from Streptomyces cyanogenus oxidized 6,8-dihydroxypurine at considerable rates alongside hypoxanthine, guanine, and xanthine, confirming broad enzymatic recognition [3].

Enzyme kinetics Xanthine oxidase Purine metabolism

Hydrogen-Bond Donor/Acceptor Architecture for Supramolecular and Crystal Engineering Applications

1H-Purine-6,8-dione possesses 3 hydrogen-bond donors and 6 hydrogen-bond acceptors (heavy atom count 11) [1], compared with hypoxanthine (2 donors, 3 acceptors) [2] and uric acid (4 donors, 5 acceptors). This intermediate H-bond capacity—greater than hypoxanthine but with a different donor/acceptor ratio than uric acid—enables distinct supramolecular synthons. Uric acid's extensive intermolecular hydrogen-bonding network contributes to its low aqueous solubility (60 mg/L) and high melting point, whereas the 6,8-dione scaffold retains crystal-packing versatility without the extreme insolubility penalty .

Crystal engineering Hydrogen bonding Co-crystal design

N-Substitution Regioselectivity Enables Differential Biological Activity in Cytotoxicity Screening

In a direct comparative cytotoxicity study of purine-6,8-dione regioisomers isolated from the gorgonian Subergorgia suberosa, compound 2 (3,9-disubstituted) showed an IC₅₀ of 13.3 μg/mL against U2OS osteosarcoma cells, while compound 3 (1-(3′-carbonylbutyl)purine-6,8-dione) exhibited an IC₅₀ of 55.0 μg/mL—a 4.1-fold difference driven solely by the position of the carbonylbutyl substituent on the purine-6,8-dione core [1]. Separately, 1-(3′-carbonyl methyl)purine-6,8-dione significantly increased BEAS-2B cell viability in a TGF-β1-induced pulmonary fibrosis model, demonstrating that the 1-substitution pattern confers anti-fibrotic rather than cytotoxic activity [2].

Cytotoxicity Structure–activity relationship Purine alkaloids

Cannabinoid Receptor 1 Ligand Scaffold: Patent-Defined Differentiation from Xanthine-Based CB1 Antagonists

Patent WO2008134300A1 explicitly claims 7,9-dihydro-1H-purine-6,8-dione as the core heterocyclic scaffold for cannabinoid receptor 1 (CB1) inhibitors, exemplified by 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-9-phenyl-7,9-dihydro-1H-purine-6,8-dione [1]. This scaffold is structurally distinct from the xanthine-2,6-dione core (e.g., 1,3-dialkylxanthines) used in classical adenosine receptor antagonists. The 6,8-dione arrangement presents a different hydrogen-bond acceptor topology to the receptor, with the C-6 and C-8 carbonyls oriented in a 1,3-relationship across the imidazole ring rather than the 1,3-relationship across the pyrimidine ring characteristic of xanthines [2].

Cannabinoid receptor CB1 antagonist Patent chemistry

High-Value Application Scenarios Where 1H-Purine-6,8-dione Outperforms In-Class Alternatives


Xanthine Oxidase Mechanistic Studies Requiring Isolated C-8 Hydroxylation Intermediate

Enzymology laboratories investigating the bifurcated hydroxylation mechanism of xanthine oxidase require authentic 6,8-dihydroxypurine to decouple the minor C-8 pathway from the dominant C-2 pathway. As demonstrated by Cao et al. (2010), this compound is effectively converted to uric acid by bovine milk xanthine oxidase under steady-state conditions (pH 8.5, 25°C, monitored at 295 nm) [1]. Neither hypoxanthine nor xanthine can substitute for this role, as hypoxanthine is >98% directed toward C-2 hydroxylation and xanthine is itself the C-2 product. The compound enables isolated kinetic isotope effect measurements, pre-steady-state reductive half-reaction experiments (monitored at 450 nm under anaerobic conditions), and inhibitor screening specifically targeting the C-8 hydroxylation active-site orientation [2].

Regioselective Synthesis of N-Substituted Purine-6,8-diones for Cytotoxicity and Anti-Fibrotic Screening

Medicinal chemistry programs targeting osteosarcoma (U2OS) or pulmonary fibrosis benefit from the 1H-purine-6,8-dione core as a versatile alkylation substrate. Direct comparative evidence shows that N1-substitution with a carbonylbutyl group yields an IC₅₀ of 55.0 μg/mL against U2OS cells, while N3/N9-disubstitution increases potency 4.1-fold to IC₅₀ 13.3 μg/mL [1]. Conversely, N1-substitution with a carbonylmethyl group confers anti-fibrotic activity in TGF-β1-stimulated BEAS-2B cells without cytotoxicity [2]. The unsubstituted 6,8-dione scaffold is the essential starting material for exploring this regiochemical activity landscape; substituting a xanthine or uric acid core would fundamentally alter the substitution pattern accessibility and the resulting biological phenotype.

HPLC Method Development and Purine Metabolite Profiling in Biological Matrices

Analytical laboratories developing reversed-phase HPLC methods for simultaneous quantification of purine metabolites require 1H-purine-6,8-dione as a certified reference standard to establish retention time and resolution parameters. The compound can be separated using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. Its distinct pKa (8.38) relative to hypoxanthine (8.72), xanthine (7.95), and uric acid (3.89) ensures baseline resolution from these common interfering metabolites when pH is optimized near their respective ionization midpoints. The predicted 136-fold higher water solubility versus uric acid also simplifies preparation of calibration standards at physiologically relevant concentrations [2].

Co-Crystal Engineering Leveraging Intermediate Hydrogen-Bond Capacity

Solid-state chemistry and pharmaceutical co-crystal screening programs can exploit the intermediate hydrogen-bonding architecture of 1H-purine-6,8-dione (3 donors, 6 acceptors, TPSA 94.92 Ų) [1] to access co-crystal stoichiometries and lattice arrangements not attainable with hypoxanthine (2 donors, 3 acceptors) or uric acid (4 donors, 5 acceptors). This makes the compound a strategic co-former for improving the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs) whose hydrogen-bonding complementarity matches the 6,8-dione pattern but not the 2,6-dione (xanthine) or 2,6,8-trione (uric acid) patterns [2].

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